![molecular formula C20H22N2O B6504364 2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide CAS No. 1396813-71-0](/img/structure/B6504364.png)

2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

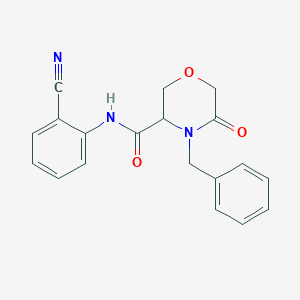

This compound is a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), an acetamide group (a carboxylic acid derivative), and a dimethylamino group (a nitrogen atom bonded to two methyl groups and another carbon atom). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the biphenyl group, followed by the introduction of the acetamide and dimethylamino groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could impart rigidity to the molecule, while the acetamide and dimethylamino groups could provide sites for intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide and dimethylamino groups could make it soluble in polar solvents .科学研究应用

Organic Synthesis

This compound has been used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine . The transamination reaction under study is between the substrate 2-acetylbiphenyl (ketone 1) and the amine donor isopropylamine and catalyzed by V. fluvialis TAm .

Aggregation-Induced Emission

The compound shows potential in the field of aggregation-induced emission (AIE) . AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . This property is useful in various applications from organic electronics to biomedical research and physical process monitoring .

Organic Light-Emitting Diodes (OLEDs)

AIEgen based OLEDs show bright luminescence, high current efficiency, and excellent external quantum efficiency with very low efficiency roll off . This makes the compound a promising candidate for commercialization in the OLED industry .

Liquid Crystal Displays (LCDs)

AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .

Biomedical Research

The potential of AIE has been greatly exploited to develop AIE light-up molecular probes, AIE dot probes, and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery, and therapy .

Physical Process Monitoring

The light-up response of AIEgens was also used successfully for physical process monitoring (e.g., glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with restriction of intramolecular motions (RIM) caused by microenvironment changes .

作用机制

未来方向

属性

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-22(2)15-7-6-14-21-20(23)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,14-16H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDSQVIFUHQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504288.png)

![methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6504296.png)

![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504301.png)

![N-(3-chloro-4-methoxyphenyl)-1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504308.png)

![3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504320.png)

![1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504325.png)

![3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide](/img/structure/B6504326.png)

![2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504341.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide](/img/structure/B6504357.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)

![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)

![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)